4-CHLORO-N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPAN]-2-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-8-ene-10-spiro-1’-cyclopropane is a complex organic compound that features a unique tricyclic structure with a spiro-cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-8-ene-10-spiro-1’-cyclopropane typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include various chlorinating agents, amines, and cyclization catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyrazole Derivatives: Similar to the pyrazole moiety in the compound, these derivatives are known for their diverse pharmacological properties
Uniqueness
What sets 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1’-cyclopropane apart is its unique tricyclic structure with a spiro-cyclopropane moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H15ClN4O3 |
---|---|
Molecular Weight |
346.77 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-20-6-9(17)12(18-20)13(22)19-21-14(23)10-7-2-3-8(11(10)15(21)24)16(7)4-5-16/h2-3,6-8,10-11H,4-5H2,1H3,(H,19,22) |
InChI Key |
MTEYVIDDWRHZKD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)Cl |
Origin of Product |
United States |
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